molecular formula C15H12LiNO2S B14294528 lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide CAS No. 122284-58-6

lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide

Cat. No.: B14294528
CAS No.: 122284-58-6
M. Wt: 277.3 g/mol
InChI Key: LOJROZLRPPNZGF-UHFFFAOYSA-N
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Description

Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide typically involves the reaction of 1-(4-methylphenyl)sulfonyl-2H-indole with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) as a base to deprotonate the indole, followed by the addition of a lithium salt to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)sulfonyl-2H-indole
  • 1-(4-methylphenyl)sulfonyl-2H-indol-3-ide
  • 1-(4-methylphenyl)sulfonyl-2H-indol-2-one

Uniqueness

Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

122284-58-6

Molecular Formula

C15H12LiNO2S

Molecular Weight

277.3 g/mol

IUPAC Name

lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide

InChI

InChI=1S/C15H12NO2S.Li/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16;/h2-10H,1H3;/q-1;+1

InChI Key

LOJROZLRPPNZGF-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32

Origin of Product

United States

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